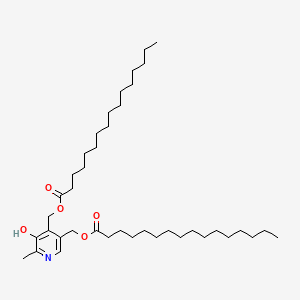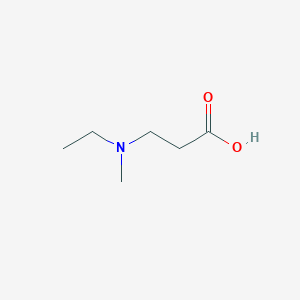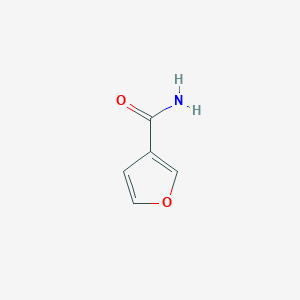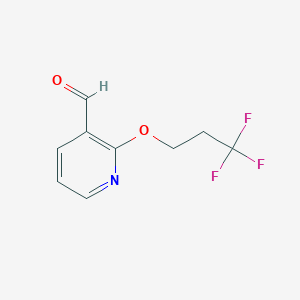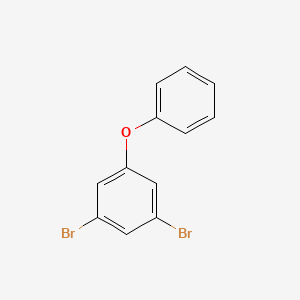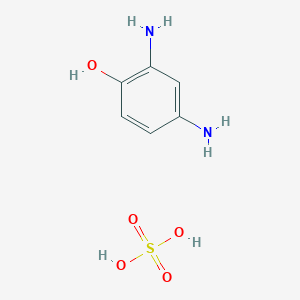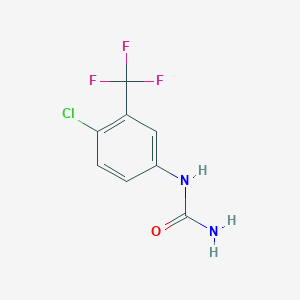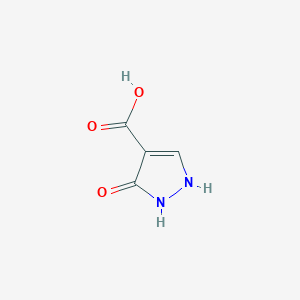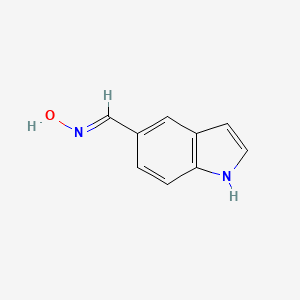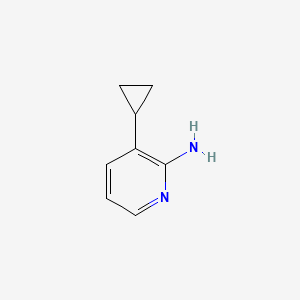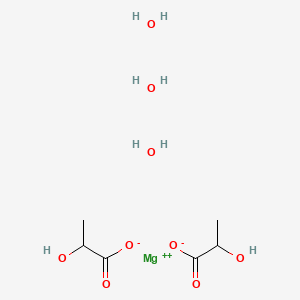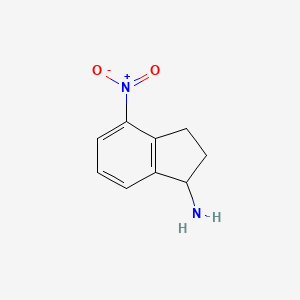
4-Nitro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 1212877-86-5 . It has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “4-Nitro-2,3-dihydro-1H-inden-1-amine” is1S/C9H10N2O2.ClH/c10-8-5-4-7-6 (8)2-1-3-9 (7)11 (12)13;/h1-3,8H,4-5,10H2;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical And Chemical Properties Analysis
“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a powder that is stored at a temperature of 4 degrees Celsius . .Scientific Research Applications
-
Antibacterial and Antifungal Studies
- Field : Medicinal Chemistry
- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized for their antibacterial and antifungal properties .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents. Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
-
Antileishmanial Agents
- Field : Medicinal Chemistry
- Application : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .
-
Antimicrobial and Anticoagulant Studies
- Field : Medicinal Chemistry
- Application : Compounds similar to 4-Nitro-2,3-dihydro-1H-inden-1-amine, such as 1,4-Dihydropyridines and its analogues, have been reported to have hypotensive, antimicrobial, anticoagulant, antioxidant, antitubercular, anticonvulsant, antiulcer, neuroprotective and antimalarial effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific study and the intended use of the compound .
- Results : The results or outcomes obtained would also depend on the specific study and the intended use of the compound .
-
Synthesis of Structurally Diverse Compounds
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2(1H)-Pyridones have been used as building blocks for the synthesis of structurally diverse compounds .
- Methods : A protocol was developed to synthesize structurally diverse 3,4-DHPo via MCR, using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .
- Results : The synthesized compounds could potentially have a wide range of applications in various fields .
-
Anti-HIV-1 Studies
- Field : Medicinal Chemistry
- Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 properties .
- Methods : A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed .
- Results : The synthesized compounds could potentially be used as anti-HIV-1 agents .
Safety And Hazards
properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,3-dihydro-1H-inden-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

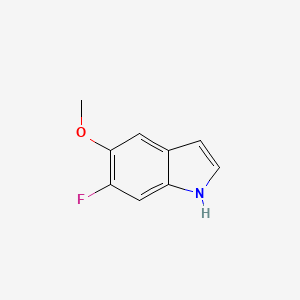
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
